molecular formula C8H12N4O2 B8514007 (6R,7S)-7-azido-2,2-dimethyl-3-oxa-1-azabicyclo[4.2.0]octan-8-one CAS No. 76134-88-8

(6R,7S)-7-azido-2,2-dimethyl-3-oxa-1-azabicyclo[4.2.0]octan-8-one

Cat. No.: B8514007
CAS No.: 76134-88-8
M. Wt: 196.21 g/mol
InChI Key: JLJLLMZWKIQARR-RITPCOANSA-N
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Description

(6R,7S)-7-azido-2,2-dimethyl-3-oxa-1-azabicyclo[4.2.0]octan-8-one is a useful research compound. Its molecular formula is C8H12N4O2 and its molecular weight is 196.21 g/mol. The purity is usually 95%.
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Properties

CAS No.

76134-88-8

Molecular Formula

C8H12N4O2

Molecular Weight

196.21 g/mol

IUPAC Name

(6R,7S)-7-azido-2,2-dimethyl-3-oxa-1-azabicyclo[4.2.0]octan-8-one

InChI

InChI=1S/C8H12N4O2/c1-8(2)12-5(3-4-14-8)6(7(12)13)10-11-9/h5-6H,3-4H2,1-2H3/t5-,6+/m1/s1

InChI Key

JLJLLMZWKIQARR-RITPCOANSA-N

Isomeric SMILES

CC1(N2[C@H](CCO1)[C@@H](C2=O)N=[N+]=[N-])C

Canonical SMILES

CC1(N2C(CCO1)C(C2=O)N=[N+]=[N-])C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In a nitrogen stream under stirring, 50 ml of dry tetrahydrofuran is cooled to -78° C. and, then, 20 ml of a solution of 15% n-butyllithium in n-hexane is added thereto. After dropwise addition of 3.66 ml of diisopropylamine, the mixture is stirred at -78° C. for 15 minutes. A solution of 3.1 g of 2,2-dimethyl-1-aza-3-oxabicyclo[4.2.0]octan-8-one in 15 ml of dry tetrahydrofuran is added dropwise and the mixture is stirred at -78° C. for one hour. Then, a solution of 4.34 g of p-toluenesulfonyl azide in 15 ml of dry tetrahydrofuran is added dropwise and the mixture is stirred at -50° C. to -60° C. for 1.5 hours. To this mixture 5.1 ml of trimethylsilyl chloride is added dropwise and the reaction mixture is heated under reflux for 5 hours. After cooling, the insolubles are filtered off and the filtrate is concentrated under reduced pressure. The residue is shaken with water and ethyl acetate and the ethyl acetate layer is separated, washed with water, dried over anhydrous sodium sulfate and concentrated under reduced pressure. The solvent is then distilled off and the residue is purified by silica gel column chromatography to give 2,2-dimethyl-7-azido-1-aza-3-oxabicyclo[4.2.0]octan-8-one as a 1:4 mixture of cis- and trans-isomers.
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
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3.66 mL
Type
reactant
Reaction Step Three
Quantity
3.1 g
Type
reactant
Reaction Step Four
Quantity
15 mL
Type
solvent
Reaction Step Four
Quantity
4.34 g
Type
reactant
Reaction Step Five
Quantity
15 mL
Type
solvent
Reaction Step Five
Quantity
5.1 mL
Type
reactant
Reaction Step Six
Name
2,2-dimethyl-7-azido-1-aza-3-oxabicyclo[4.2.0]octan-8-one

Synthesis routes and methods II

Procedure details

In a nitrogen stream under stirring, 50 ml of dry tetrahydrofuran is cooled to -78° C. and, then, 20 ml of a solution of 15% n-butyllithium in n-hexane is added thereto. After dropwise addition of 3.66 ml of diisopropylamine, the mixture is stirred at -78° C. for 15 minutes. A solution of 3.1 g of 2,2-dimethyl-1-aza-3-oxabicyclo[4.2.0]octan-8-one in 15 ml of dry tetrahydrofuran is added dropwise and the mixture is stirred at -78° C. for one hour. Then, a solution of 4.34 g of p-toluenesolfonyl azide in 15 ml of dry tetrahydrofuran is added dropwise and the mixture is stirred at -50° C. to -60° C. for 1.5 hours. To this mixture 5.1 ml of trimethylsilyl chloride is added dropwise and the reaction mixture is heated under reflux for 5 hours. Ater cooling, the insolubles are filtered off and the filtrate is concentrated under reduced pressure. The residue is shaken with water and ethyl acetate and the ethyl acetate layer is separated, washed with water, dried over anhydrous sodium sulfate and concentrated under reduced pressure. The solvent is then distilled off and the residue is purified by silica gel column chromatography to give 2,2-dimethyl-7-azido-1-aza-3-oxabicyclo[4.2.0]-octan-8-one as a 1:4 mixture of cis- and trans-isomers.
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
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Type
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Reaction Step Three
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3.1 g
Type
reactant
Reaction Step Four
Quantity
15 mL
Type
solvent
Reaction Step Four
Name
Quantity
4.34 g
Type
reactant
Reaction Step Five
Quantity
15 mL
Type
solvent
Reaction Step Five
Quantity
5.1 mL
Type
reactant
Reaction Step Six
Name
2,2-dimethyl-7-azido-1-aza-3-oxabicyclo[4.2.0]-octan-8-one

Synthesis routes and methods III

Procedure details

A solution of 1.54 ml (11 mmoles) of diisopropylamine in 30 ml of dry THF is cooled to -78° C. in dry-ice/acetone bath; 6.11 ml (11 mmoles) of 1.8 M methyllithium is added dropwise under nitrogen. The resulting solution is stirred at the same temperature for 1 hour; 1.55 g (10 mmol) of the bicyclic azetidinone I in 10 ml of dry THF is added dropwise. The mixture is stirred for 1 hr at -78° C. Then 2.17 g (11 mmoles) of tosylazide in 5 ml of dry THF is added dropwise. The resulting mixture is warmed to -50° C. and kept for 1.5 hrs at that temperature; 2.54 ml (20 mmol) of trimethylchlorosilane is added and the mixture is heated at reflux for 6 hrs. The reaction mixture is cooled and the solid is filtered off and washed with 2×25 ml of ether. The filtrate is concentrated. The residue is taken up in 100 ml of water and extracted with 3×25 ml of methylene chloride. The combined extracts are dried over anhydrous MgSO4 and concentrated to give a glue which is chromatographed on silica gel (eluant 50:50 ethylacetate:cyclohexane) to give the desired 7-azido-8-oxo-2,2-dimethyl-3-oxa-1-azabicyclo[4.2.0]octane, II, as a solid (45% yield).
Quantity
1.54 mL
Type
reactant
Reaction Step One
Name
dry-ice acetone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
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6.11 mL
Type
reactant
Reaction Step Two
[Compound]
Name
bicyclic azetidinone
Quantity
1.55 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
2.17 g
Type
reactant
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Four
Quantity
2.54 mL
Type
reactant
Reaction Step Five
Name
7-azido-8-oxo-2,2-dimethyl-3-oxa-1-azabicyclo[4.2.0]octane
[Compound]
Name
II

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